molecular formula C7H8OS2 B13998401 4,5,6,7-Tetrahydro-2H-1,3-benzodithiol-2-one CAS No. 698-41-9

4,5,6,7-Tetrahydro-2H-1,3-benzodithiol-2-one

Cat. No.: B13998401
CAS No.: 698-41-9
M. Wt: 172.3 g/mol
InChI Key: ATEVQEIRKXOSEP-UHFFFAOYSA-N
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Description

1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- is an organic compound with the molecular formula C₇H₈OS₂ It is a derivative of benzodithiol and is characterized by the presence of a dithiolane ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with carbon disulfide in the presence of a base, followed by cyclization to form the dithiolane ring. The reaction conditions typically involve:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In industrial settings, the production of 1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dithiolane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated benzodithiol derivatives

Scientific Research Applications

1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The pathways involved may include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodithiol-2-one
  • 4,5,6,7-Tetrahydro-1,3-benzodithiol-2-one
  • 1,3-Benzodithiolylium tetrafluoroborate

Uniqueness

1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- is unique due to its fused dithiolane and benzene rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different oxidation states and substitution patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzodithiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEVQEIRKXOSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)SC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308767
Record name 4,5,6,7-Tetrahydro-2H-1,3-benzodithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-41-9
Record name NSC208892
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7-Tetrahydro-2H-1,3-benzodithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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